REACTION_CXSMILES
|
[Br:1][C:2]1[C:6]2[CH:7]=[N:8][C:9]([N+:23]([O-:25])=[O:24])=[C:10]([O:11]C(C3C(Cl)=CC=C(F)C=3Cl)C)[C:5]=2[O:4][CH:3]=1.Br>O>[Br:1][C:2]1[C:6]2[CH:7]=[N:8][C:9]([N+:23]([O-:25])=[O:24])=[C:10]([OH:11])[C:5]=2[O:4][CH:3]=1
|
Name
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3-Bromo-7-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-nitrofuro[3,2-c]pyridine
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Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=COC2=C1C=NC(=C2OC(C)C2=C(C(=CC=C2Cl)F)Cl)[N+](=O)[O-]
|
Name
|
Intermediate 9a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=COC2=C1C=NC(=C2OC(C)C2=C(C(=CC=C2Cl)F)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
|
extracted with DCM (5×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The DCM solution was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with DCM/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=COC2=C1C=NC(=C2O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |